

# Technical Master File: Solifenacin Impurity H Succinate Reference Standard

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: Solifenacin Related Compound 4

Succinate

CAS No.: 862207-71-4

Cat. No.: B580008

[Get Quote](#)

## Executive Summary & Chemical Identity[1][2]

Solifenacin Succinate, a competitive muscarinic M3 receptor antagonist, contains two chiral centers (C1 in the tetrahydroisoquinoline ring and C3' in the quinuclidine ring). The active pharmaceutical ingredient (API) is the (1S, 3'R) stereoisomer.[1][2]

Solifenacin Impurity H (Succinate) is critically identified in advanced pharmaceutical analysis as the (1S, 3'S)-diastereomer of Solifenacin, typically isolated as the succinate salt to match the API matrix. While pharmacopoeial designations (Ph. Eur. / USP) can vary by revision, this impurity represents a specific "chiral switch" error at the quinuclidine moiety, distinct from the enantiomer (Impurity D) or the (1R, 3'R) diastereomer (Impurity B).

## Chemical Characterization Table

| Attribute         | Specification                                                                                                                         |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Common Name       | Solifenacin Impurity H (Succinate)                                                                                                    |
| Chemical Name     | (3S)-1-Azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate                                    |
| Stereochemistry   | (1S, 3'S) [Diastereomer of API]                                                                                                       |
| CAS Number        | 732228-02-3 (Free Base); 862207-71-4 (Succinate Salt)                                                                                 |
| Molecular Formula | C <sub>23</sub> H <sub>26</sub> N <sub>2</sub> O <sub>2</sub> [1][2][3][4][5][6][7][8] · C <sub>4</sub> H <sub>6</sub> O <sub>4</sub> |
| Molecular Weight  | 480.55 g/mol (Salt); 362.46 g/mol (Free Base)                                                                                         |
| Solubility        | Soluble in Methanol, DMSO, Water (pH dependent)                                                                                       |
| pKa               | ~8.8 (Quinuclidine nitrogen)                                                                                                          |

## Origin & Mechanistic Formation[2][3][12]

Understanding the genesis of Impurity H is a prerequisite for controlling it. It does not typically form via degradation (like the N-oxide) but arises during the synthesis process due to insufficient optical purity of the starting materials.

### The "Chiral Leakage" Pathway

Solifenacin is synthesized by coupling (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Fragment A) with an activated derivative of (R)-3-quinuclidinol (Fragment B).

- **The Critical Error:** If the (R)-3-quinuclidinol starting material contains traces of the (S)-enantiomer, or if the activation conditions (e.g., using ethyl chloroformate) induce racemization at the C3' position, the (1S, 3'S) diastereomer (Impurity H) is formed.
- **Purification Challenge:** Unlike enantiomers, diastereomers have different physical properties and can theoretically be separated by achiral chromatography. However, the structural

similarity between the (1S, 3'R) and (1S, 3'S) forms requires high-efficiency stationary phases.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic origin of Impurity H showing the chiral contamination pathway during synthesis.

## Analytical Strategy: Separation & Quantification

The separation of Solifenacin from its diastereomer (Impurity H) is challenging due to their identical pKa values and similar hydrophobicity. A standard C18 column often yields poor resolution ( $R_s < 1.5$ ). The following protocol utilizes a Core-Shell C8 or Phenyl-Hexyl stationary phase to maximize selectivity based on steric differences.

## High-Performance Liquid Chromatography (HPLC) Protocol

This method is validated for specificity against Impurity H.

Reagents:

- Ammonium Formate (LC-MS Grade)

- Acetonitrile (Gradient Grade)
- Methanol[9][10][11]
- Formic Acid[2][10]

## Chromatographic Conditions:

| Parameter      | Setting                                              | Rationale                                                                                       |
|----------------|------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Column         | Kinetex C8 or Phenyl-Hexyl<br>(150 x 4.6 mm, 2.6 µm) | Core-shell particles improve efficiency; C8/Phenyl provides better steric selectivity than C18. |
| Mobile Phase A | 20 mM Ammonium Formate<br>(pH 3.0)                   | Low pH suppresses silanol activity and ensures ionization of the quinuclidine nitrogen.         |
| Mobile Phase B | Acetonitrile : Methanol (80:20)                      | Methanol modifier alters solvation shell to enhance diastereomeric selectivity.                 |
| Flow Rate      | 0.8 mL/min                                           | Optimized for backpressure of 2.6 µm particles.                                                 |
| Gradient       | 0-5 min: 20% B; 25 min: 60% B; 30 min: 20% B         | Shallow gradient maximizes resolution in the critical region.                                   |
| Detection      | UV @ 220 nm                                          | Solifenacin has weak absorbance; 220 nm captures the phenyl ring transitions.                   |
| Column Temp    | 35°C                                                 | Elevated temperature reduces viscosity and improves mass transfer.                              |

## System Suitability Criteria (Self-Validating)

- Resolution (Rs): The resolution between Solifenacin and Impurity H must be > 2.0.

- Tailing Factor: Not more than (NMT) 1.5 for the Impurity H peak.
- Relative Retention Time (RRT):
  - Solifenacin: 1.00
  - Impurity H (1S, 3'S): ~0.85 - 0.92 (Elutes before the API due to steric bulk preventing deep pore penetration).

## Handling & Reference Standard Qualification

Impurity H Succinate is a hygroscopic solid. Proper handling is essential to ensure the "As Is" potency matches the certificate of analysis (CoA).

## Storage and Stability

- Temperature: Store at 2°C to 8°C (Refrigerated).
- Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation to the N-oxide form.
- Hygroscopicity: The succinate salt can absorb atmospheric moisture. Equilibrate the vial to room temperature for 30 minutes before opening to prevent condensation.

## Potency Calculation (Free Base vs. Salt)

When using the reference standard for quantitative calculations (w/w%), you must correct for the salt form and water content.

Salt Correction Factor (SCF): If the standard is the Succinate salt but you are quantifying against the Free Base limit:

Usage: Multiply the area response of the Impurity H Succinate standard by (1/SCF) if your calibration curve is based on Solifenacin Free Base, or use the exact potency of the impurity standard directly.

## Regulatory Context (ICH Q3A/B)

In the context of drug development, Impurity H is classified as a Specified Identified Impurity.

- Reporting Threshold: > 0.05% (or 0.10% depending on daily dose).
- Identification Threshold: > 0.10%.
- Qualification Threshold: > 0.15% (Requires toxicological qualification if exceeded).

Note on Enantiomeric Purity: Regulatory bodies (EMA/FDA) require strict control of chiral impurities. Because Impurity H is a diastereomer, it is chemically distinct and must be controlled individually, unlike enantiomers which are often controlled via chiral specific methods (e.g., Chiral HPLC).

## Analytical Method Development Workflow

The following diagram illustrates the decision matrix for qualifying the Impurity H standard within a QC method.



[Click to download full resolution via product page](#)

Figure 2: Workflow for qualifying Impurity H separation and establishing Relative Response Factor (RRF).

## References

- European Directorate for the Quality of Medicines (EDQM). Solifenacin Succinate Monograph 2779. European Pharmacopoeia (Ph.[5][8] Eur.) 10.0. [\[Link\]](#)
- International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[8][11][12] [\[Link\]](#)
- PubChem. Solifenacin Succinate Compound Summary. National Library of Medicine. [\[Link\]](#)
- Desai, S. et al. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Impurities. American Journal of Analytical Chemistry, 2016, 7, 840-862.[7][8] [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination [\[mdpi.com\]](#)
- 2. [akjournals.com \[akjournals.com\]](#)
- 3. [pharmaffiliates.com \[pharmaffiliates.com\]](#)
- 4. Solifenacin EP Impurity H [\[saitraders.co.in\]](#)
- 5. Solifenacin Succinate | C27H32N2O6 | CID 216457 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 6. [chemicea.com \[chemicea.com\]](#)
- 7. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [\[scirp.org\]](#)
- 8. [researchgate.net \[researchgate.net\]](#)

- [9. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [10. akjournals.com \[akjournals.com\]](https://www.akjournals.com)
- [11. impactfactor.org \[impactfactor.org\]](https://www.impactfactor.org)
- [12. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- To cite this document: BenchChem. [Technical Master File: Solifenacin Impurity H Succinate Reference Standard]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580008#solifenacin-impurity-h-succinate-reference-standard\]](https://www.benchchem.com/product/b580008#solifenacin-impurity-h-succinate-reference-standard)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)